molecular formula C8H9BrOS B2402308 5-Bromo-2-methoxythioanisole CAS No. 66623-79-8

5-Bromo-2-methoxythioanisole

Cat. No.: B2402308
CAS No.: 66623-79-8
M. Wt: 233.12
InChI Key: ADJYZINEAMDEFL-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxythioanisole: is an organic compound with the molecular formula C8H9BrOS . It is a derivative of anisole, where the methoxy group is substituted at the second position and a bromine atom is substituted at the fifth position. .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-methoxythioanisole can be synthesized through various methods. One common method involves the reaction of dimethyl disulfide with 2,4-dibromoanisole . The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxythioanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The sulfur atom in the thioanisole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced forms of the original compound with modified functional groups.

Scientific Research Applications

5-Bromo-2-methoxythioanisole has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Medicine: It may be investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxythioanisole depends on its specific applicationThe exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

  • 2-Bromo-4-methoxythioanisole
  • 4-Bromo-2-methoxythioanisole
  • 5-Bromo-2-methoxyanisole

Comparison: 5-Bromo-2-methoxythioanisole is unique due to the specific positioning of the bromine and methoxy groups on the anisole ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns .

Properties

IUPAC Name

4-bromo-1-methoxy-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJYZINEAMDEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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